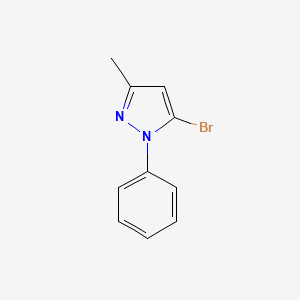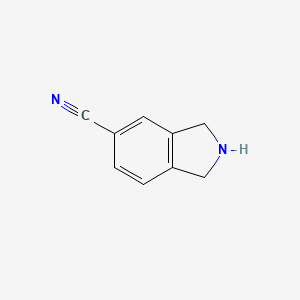
2-tert-ブトキシエチルメタンスルホネート
概要
説明
2-Tert-butoxyethyl methanesulfonate is a chemical compound with the molecular formula C7H16O4S and a molecular weight of 196.27 g/mol . It is primarily used in research settings and is known for its role in various chemical reactions and applications.
科学的研究の応用
2-Tert-butoxyethyl methanesulfonate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
生化学分析
Biochemical Properties
2-Tert-Butoxyethyl methanesulfonate plays a significant role in biochemical reactions as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules by transferring its alkyl group to nucleophilic sites on these molecules. This interaction can lead to the modification of the structure and function of the biomolecules. For instance, it can alkylate DNA, proteins, and lipids, thereby affecting their normal functions .
Cellular Effects
2-Tert-Butoxyethyl methanesulfonate has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating properties can lead to DNA damage, which in turn can trigger cell cycle arrest, apoptosis, or other cellular responses. Additionally, it can affect the activity of key metabolic enzymes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Tert-Butoxyethyl methanesulfonate exerts its effects through alkylation. It binds to nucleophilic sites on biomolecules, such as the nitrogen atoms in DNA bases or the thiol groups in proteins. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and disruption of normal cellular functions. The alkylation of DNA can lead to mutations, which can have various downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Tert-Butoxyethyl methanesulfonate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its alkylating activity. Long-term exposure to the compound can result in chronic cellular damage, affecting cell viability and function .
Dosage Effects in Animal Models
The effects of 2-Tert-Butoxyethyl methanesulfonate vary with different dosages in animal models. At low doses, the compound may cause minimal cellular damage, while at higher doses, it can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses can result in severe toxicity, including organ damage and systemic effects .
Metabolic Pathways
2-Tert-Butoxyethyl methanesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, leading to changes in the overall metabolic profile of the cell. These interactions can have significant effects on cellular energy production and other metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Tert-Butoxyethyl methanesulfonate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its DNA-alkylating effects .
Subcellular Localization
The subcellular localization of 2-Tert-Butoxyethyl methanesulfonate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall impact on cellular processes .
準備方法
The synthesis of 2-Tert-butoxyethyl methanesulfonate typically involves the reaction of tert-butyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-Tert-butoxyethyl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction: While it is less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products depend on the nucleophile used in the substitution reactions. For example, using an amine nucleophile would yield an amine derivative of the original compound.
作用機序
The mechanism of action of 2-Tert-butoxyethyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound facilitates the formation of new chemical bonds .
類似化合物との比較
2-Tert-butoxyethyl methanesulfonate can be compared with other similar compounds such as:
- Ethanol, 2-(1,1-dimethylethoxy)-, 1-methanesulfonate
- Ethanol, 2-(1,1-dimethylethoxy)-, methanesulfonate
- 2-[(2-Methylpropan-2-yl)oxy]ethyl methanesulfonate
These compounds share similar structural features and reactivity patterns but may differ in their specific applications and reactivity under certain conditions . The uniqueness of 2-Tert-butoxyethyl methanesulfonate lies in its specific reactivity and the efficiency with which it can be used in various synthetic processes.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S/c1-7(2,3)10-5-6-11-12(4,8)9/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRZAOBUTPYLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594107 | |
| Record name | 2-tert-Butoxyethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235098-18-7 | |
| Record name | 2-tert-Butoxyethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butoxyethyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
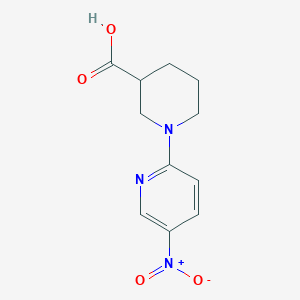
![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)
![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)
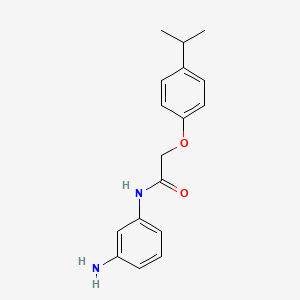
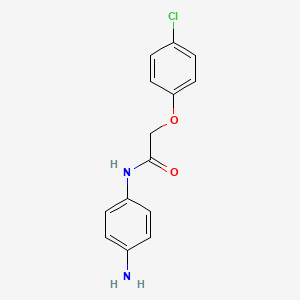
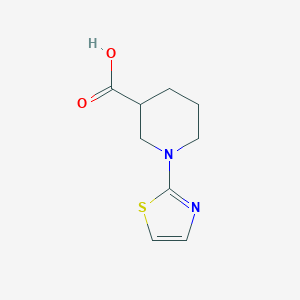
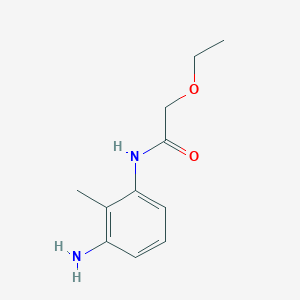
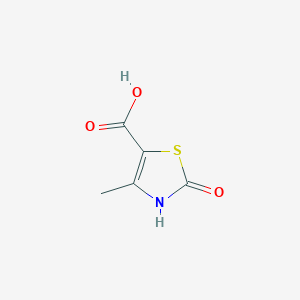

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)
